Curcumin monoglucuronide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

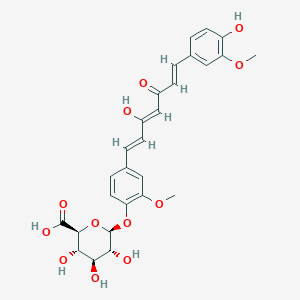

2D Structure

3D Structure

特性

分子式 |

C27H28O12 |

|---|---|

分子量 |

544.5 g/mol |

IUPAC名 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,3Z,6E)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxohepta-1,3,6-trienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-13,22-25,27,29-33H,1-2H3,(H,34,35)/b7-3+,8-4+,17-13-/t22-,23-,24+,25-,27+/m0/s1 |

InChIキー |

IGNHPXIJRJBNOR-XOAFEWEFSA-N |

異性体SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)\O)O |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C=C(C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O)O |

製品の起源 |

United States |

Foundational & Exploratory

chemical and physical properties of Curcumin monoglucuronide

An In-depth Technical Guide on the Core Chemical and Physical Properties of Curcumin (B1669340) Monoglucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a polyphenol extracted from the rhizome of Curcuma longa, is renowned for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, its therapeutic potential is often hindered by poor bioavailability, characterized by low aqueous solubility, rapid metabolism, and swift systemic elimination.[2][3] Upon ingestion, curcumin is extensively metabolized in the intestines and liver, with one of its primary metabolites being Curcumin monoglucuronide (CMG).[4][5] This glucuronic acid conjugate exhibits significantly improved water solubility compared to its parent compound.[1]

While initially considered an inactive metabolite, recent studies suggest that this compound may act as a prodrug, converting back to free curcumin in target tissues, or possess its own distinct biological activities.[1][5] Understanding the fundamental chemical and physical properties of CMG is therefore critical for researchers in pharmacology and drug development aiming to harness the therapeutic potential of curcumin and its derivatives. This guide provides a comprehensive overview of these properties, detailed experimental protocols, and relevant metabolic and signaling pathways.

Chemical and Physical Properties

The key chemical and physical identifiers and properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and formulation.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | [6] |

| Synonyms | Curcumin β-D-glucuronide, Curcumin-beta-O-glucuronide, CMG | [1][6] |

| CAS Number | 227466-72-0, 2171091-50-0 | [6][7] |

| Molecular Formula | C₂₇H₂₈O₁₂ | [6][7] |

| Molecular Weight | 544.5 g/mol | [6][7] |

| Appearance | Powder | |

| Solubility | High aqueous solubility compared to free-form curcumin. | [1][8] |

| Storage Temperature | 2-8°C | [9] |

| pKa (Predicted) | 2.78 ± 0.70 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols for the synthesis, purification, and biological evaluation of this compound.

Chemical Synthesis of this compound

A gram-scale synthesis of this compound has been reported, providing a viable method for obtaining the compound for research purposes.[11][12] The following protocol is adapted from published literature.

Methodology:

-

Preparation of Vanillin-Glucuronide Intermediate (Compound 6): Vanillin is reacted with acetobromo-α-D-glucuronic acid methyl ester in the presence of silver oxide in quinoline (B57606) to produce the key aldehyde β-D-glucopyranosiduronic acid derivative.[12]

-

Preparation of Keto-Enol Intermediate (Compound 7): A separate keto-enol compound required for the condensation reaction is prepared.[12]

-

Condensation Reaction: The keto-enol intermediate (Compound 7, 5.7 mmol) and Boron trioxide (B₂O₃, 8.6 mmol) are dissolved in ethyl acetate (B1210297) at 85°C. To this mixture, a solution of the vanillin-glucuronide intermediate (Compound 6, 3.4 mmol) and Tributyl borate (B1201080) ((n-BuO)₃B, 8.49 mmol) in ethyl acetate is added.[12]

-

Catalysis and Reaction: The mixture is stirred for 1 hour, followed by the addition of piperidine (B6355638) (200 μL) and heating at 85°C for 30 minutes. The reaction is then treated with 0.5 N HCl at 50°C for 30 minutes to yield the acetylated this compound (Compound 8).[12]

-

Hydrolysis (Deacetylation): The acetyl and ester groups on the glucuronide moiety are hydrolyzed by treating Compound 8 with aqueous 1 N NaOH in methanol (B129727) (1:1).[12]

-

Acidification and Isolation: The reaction is followed by acidification with 50% formic acid in ice water to precipitate the final product, this compound, which is then isolated.[12]

A visual workflow of the synthesis process is provided below.

Caption: Workflow for the chemical synthesis of this compound.

Isolation and Purification from Biological Samples

This compound is a primary metabolite found in plasma and tissues after curcumin administration.[13] Its isolation typically involves chromatographic techniques.

Methodology:

-

Sample Preparation: Plasma or tissue homogenate is treated with a protein precipitation agent (e.g., acetonitrile) and centrifuged to remove proteins.

-

Enzymatic Confirmation (Optional): To confirm the presence of the glucuronide conjugate, a sample aliquot can be treated with β-glucuronidase. A decrease in the CMG peak and a corresponding increase in the curcumin peak in subsequent analysis confirms its identity.[13]

-

Chromatographic Separation: The supernatant is analyzed by reverse-phase high-performance liquid chromatography (HPLC).[13]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: The eluent is monitored using a UV-Vis detector or, for higher sensitivity and structural confirmation, a mass spectrometer (LC-MS).[13]

-

-

Purification: For preparative isolation, the fraction corresponding to the this compound peak is collected. The solvent is then evaporated to yield the purified metabolite.

Biological Activity Assay: NF-κB Activation

The anti-inflammatory effects of curcumin are largely attributed to its inhibition of the NF-κB signaling pathway.[12] While CMG itself may show little direct activity in some assays, this protocol is essential for comparing its effects to the parent compound.[12]

Methodology (Electrophoretic Mobility Shift Assay - EMSA):

-

Cell Culture and Treatment: Human cell lines (e.g., KBM-5 myeloid cells) are cultured under standard conditions. Cells are pre-incubated with various concentrations of curcumin or this compound for a specified time (e.g., 4 hours).[12]

-

Stimulation: Cells are then stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α, e.g., 0.1 nM) for 30 minutes to induce NF-κB activation.[12]

-

Nuclear Extract Preparation: Following treatment, nuclear extracts are prepared from the cells. This involves lysing the cell membrane while keeping the nuclear membrane intact, followed by isolation and lysis of the nuclei to release nuclear proteins.

-

Binding Reaction: The nuclear extracts (containing NF-κB) are incubated with a radiolabeled or fluorescently-labeled double-stranded DNA probe containing the NF-κB consensus binding site.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged (for fluorescent probes). A "shifted" band indicates the formation of the NF-κB-DNA complex. The intensity of this band is proportional to the amount of active NF-κB. A reduction in band intensity in treated samples compared to the TNF-α-only control indicates inhibition of NF-κB activation.[12]

Metabolism and Signaling Pathways

Metabolic Pathway of Curcumin

Curcumin undergoes extensive phase II metabolism after oral administration. The primary pathway involves glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form this compound and diglucuronide.[4] This process significantly increases the water solubility of the compound, facilitating its excretion. However, the glucuronide conjugate can be hydrolyzed back to free curcumin by the enzyme β-glucuronidase, which is present in some tissues and expressed by gut microbiota.[5] This deconjugation may allow for the localized release of active curcumin, suggesting CMG acts as a prodrug.[1][5]

Caption: Metabolic conversion of Curcumin to this compound and back.

Modulation of Key Signaling Pathways

Curcumin is a pleiotropic molecule that interacts with numerous signaling pathways. Its anti-inflammatory and anticancer effects are often linked to the modulation of pathways like NF-κB, MAPK, PI3K/Akt, and JAK/STAT.[14][15][16] The inhibition of the NF-κB pathway is a central mechanism. Normally, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli (like TNF-α) lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Curcumin can inhibit this process by preventing the degradation of IκB.[12][16]

Caption: Curcumin's inhibitory effect on the NF-κB signaling pathway.

References

- 1. Curcumin β-D-Glucuronide Plays an Important Role to Keep High Levels of Free-Form Curcumin in the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Curcumin glucuronide | C27H28O12 | CID 71315012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. Intra-Articular Injections of this compound TBP1901 Suppresses Articular Cartilage Damage and Regulates Subchondral Bone Alteration in an Osteoarthritis Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Curcumin CAS#: 458-37-7 [m.chemicalbook.com]

- 10. Curcumin 4-O-β-D-glucuronide [chembk.com]

- 11. Synthesis and Evaluation of the Anti-Oxidant Capacity of Curcumin Glucuronides, the Major Curcumin Metabolites [mdpi.com]

- 12. Curcumin Glucuronides: Assessing the Proliferative Activity against Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotransformation of curcumin through reduction and glucuronidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcuminoids as Cell Signaling Pathway Modulators: A Potential Strategy for Cancer Prevention - Noor - Current Medicinal Chemistry [rjeid.com]

- 15. Molecular mechanism of curcumin action in signaling pathways: Review of the latest research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Anticancer Potential of Curcumin Monoglucuronide: An Area of Emerging Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin (B1669340), the active polyphenol in turmeric, has been extensively studied for its anticancer properties. Its therapeutic potential is attributed to its ability to modulate a wide array of molecular targets and signaling pathways involved in cancer progression. However, the clinical application of curcumin is hampered by its poor bioavailability. Following oral administration, curcumin is rapidly metabolized in the liver and intestines into various metabolites, with curcumin monoglucuronide being one of the most abundant. The precise mechanism of action of this compound in cancer cells remains a subject of ongoing investigation, with current research presenting a complex and sometimes conflicting picture. This technical guide summarizes the available scientific evidence on the anticancer effects of this compound, highlighting the key signaling pathways implicated and the experimental findings to date. We also address the current limitations in the literature and propose future directions for research.

The Predominant Metabolite: this compound

Curcumin undergoes extensive phase II metabolism, primarily through glucuronidation, to form curcumin glucuronides. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major determinant of curcumin's low systemic bioavailability. The resulting metabolites, including this compound, are more water-soluble and are readily excreted. For a long time, these metabolites were considered inactive forms of the parent compound. However, emerging research is beginning to challenge this notion.

Contrasting Evidence on Biological Activity

The scientific literature presents conflicting views on the anticancer activity of this compound.

-

Evidence for Inactivity: Several studies have reported that this compound and diglucuronide exhibit no significant anti-proliferative effects against various cancer cell lines, including chronic myelogenous leukemia (KBM-5), T-cell lymphoma (Jurkat), multiple myeloma (U266), and lung cancer (A549) cells.[1] Furthermore, these glucuronides did not show any inhibitory effect on TNF-induced NF-κB activation, a key pathway often targeted by curcumin.[2]

-

The Prodrug Hypothesis: Conversely, a "prodrug hypothesis" has been proposed, suggesting that curcumin glucuronides may act as inactive transport forms that are converted back to active curcumin at the tumor site.[2] This conversion would be mediated by β-glucuronidase, an enzyme that is often overexpressed in the tumor microenvironment. This localized reactivation could potentially overcome the issue of curcumin's poor systemic bioavailability and deliver the active compound directly to the target tissue.

Due to this conflicting and limited evidence, a detailed, in-depth guide on the specific molecular mechanisms of this compound in cancer cells cannot be definitively compiled at this time. The majority of the mechanistic studies have been conducted on the parent compound, curcumin. The following sections will therefore focus on the well-established mechanisms of curcumin, which may provide a framework for future investigations into its monoglucuronide metabolite.

Established Anticancer Mechanisms of Curcumin

Curcumin exerts its anticancer effects by targeting multiple signaling pathways and cellular processes. Understanding these mechanisms is crucial for contextualizing the potential, yet unconfirmed, actions of its metabolites.

Modulation of Key Signaling Pathways

Curcumin has been shown to interact with a multitude of signaling molecules, effectively disrupting the complex network that drives cancer cell proliferation, survival, and metastasis.

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth. Curcumin has been demonstrated to be a potent inhibitor of NF-κB signaling.[3][4][5] It can block the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6] By preventing IκBα degradation, curcumin effectively sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of its target genes.

-

PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Curcumin has been shown to inhibit this pathway at multiple levels. It can suppress the phosphorylation and activation of Akt, a key downstream effector of PI3K.[7][8][9] This inhibition, in turn, affects downstream targets like mTOR, leading to decreased protein synthesis and cell growth.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. The effect of curcumin on the MAPK pathway can be context-dependent. In some cancer cells, curcumin inhibits the MAPK pathway, leading to reduced proliferation and migration.[10][11] In others, it can activate specific MAPK pathways, such as JNK and p38, which can lead to apoptosis.[12]

-

p53 Signaling Pathway: The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. Curcumin has been shown to induce a p53-dependent apoptotic pathway in some cancer cells.[13][14] It can increase the expression and stability of p53, leading to the transactivation of its target genes, such as p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein).

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Curcumin is a well-documented inducer of apoptosis in a wide range of cancer cell lines.[15][16][17][18] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: Curcumin can induce mitochondrial dysfunction by increasing the production of reactive oxygen species (ROS) and altering the mitochondrial membrane potential.[19][20] This leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. Curcumin can also modulate the expression of Bcl-2 family proteins, upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2 and Bcl-xL.[17]

-

Extrinsic Pathway: Curcumin can also activate the extrinsic pathway by upregulating the expression of death receptors, such as Fas, and activating caspase-8.[21]

Cell Cycle Arrest

In addition to inducing apoptosis, curcumin can inhibit cancer cell proliferation by causing cell cycle arrest at various phases, most commonly the G2/M phase.[21][22] This effect is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Regulation of Reactive Oxygen Species (ROS)

The role of curcumin in modulating cellular redox status is complex and appears to be dose- and cell type-dependent. While it is known for its antioxidant properties at low concentrations, at higher concentrations in cancer cells, curcumin can act as a pro-oxidant, leading to an increase in intracellular ROS levels.[23][24][25] This elevation in ROS can induce oxidative stress, damage cellular components like DNA and proteins, and trigger apoptotic cell death.

Quantitative Data on Curcumin's Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of curcumin in various cancer cell lines, demonstrating its broad-spectrum anticancer activity. It is important to note that these values are for the parent compound, curcumin, and similar quantitative data for this compound is largely unavailable in the current literature.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | 33 | [26] |

| HCT-116 | Colon Cancer | 10 | [27] |

| LoVo | Colon Cancer | 20 | [27] |

| MCF-7 | Breast Cancer | 44.61 | [28] |

| MDA-MB-231 | Breast Cancer | 54.68 | [28] |

| K562 | Leukemia | - | [29] |

| HL-60 | Leukemia | - | [29] |

Experimental Protocols

Detailed methodologies are essential for the rigorous investigation of the biological activities of compounds like curcumin and its metabolites. Below are outlines of key experimental protocols commonly used in this field of research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (e.g., curcumin or this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Treat cancer cells with the test compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to assess the expression levels of proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Protocol Outline:

-

Lyse the treated and untreated cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by curcumin and a typical experimental workflow for studying its anticancer effects.

Curcumin's Impact on Major Cancer-Related Signaling Pathways

Caption: Overview of major signaling pathways modulated by curcumin in cancer cells.

Experimental Workflow for Investigating Anticancer Effects

Caption: A typical experimental workflow for assessing the anticancer properties of a compound.

Future Directions and Conclusion

The anticancer potential of curcumin is well-established in preclinical models, but its clinical translation has been challenging due to poor bioavailability. While this compound is a major metabolite, its own bioactivity in cancer cells is not yet clearly understood. The conflicting reports on its activity highlight a significant gap in our knowledge.

Future research should focus on:

-

Directly investigating the anticancer effects of purified this compound on a wide range of cancer cell lines.

-

Elucidating the specific molecular mechanisms by which this compound might exert its effects, including its impact on the signaling pathways known to be targeted by curcumin.

-

Testing the "prodrug hypothesis" by examining the conversion of this compound to curcumin in the tumor microenvironment and its dependence on β-glucuronidase activity.

-

Conducting in vivo studies to evaluate the efficacy of this compound in animal models of cancer.

References

- 1. Curcumin glucuronides: assessing the proliferative activity against human cell lines [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin effectively inhibits oncogenic NF-κB signaling and restrains stemness features in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Curcumin in Cancer: A Focus on the PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Curcumin induces a p53-dependent apoptosis in human basal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcumin stabilizes p53 by interaction with NAD(P)H:quinone oxidoreductase 1 in tumor-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptosis by curcumin and its implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Curcumin and Its Derivatives Induce Apoptosis in Human Cancer Cells by Mobilizing and Redox Cycling Genomic Copper Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Curcumin induces apoptosis in breast cancer cells and inhibits tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Curcumin inhibits proliferation and induces apoptosis of human colorectal cancer cells by activating the mitochondria apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Curcumin-induced apoptosis of human colon cancer colo 205 cells through the production of ROS, Ca2+ and the activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Curcumin Activates ROS Signaling to Promote Pyroptosis in Hepatocellular Carcinoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Curcumin induced modulation of cell cycle and apoptosis in gastric and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of Cell Survival by Curcumin Is Associated with Downregulation of Cell Division Cycle 20 (Cdc20) in Pancreatic Cancer Cells [dash.harvard.edu]

- 23. Curcumin Derivatives Verify the Essentiality of ROS Upregulation in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | The Novel Curcumin Derivative 1g Induces Mitochondrial and ER-Stress-Dependent Apoptosis in Colon Cancer Cells by Induction of ROS Production [frontiersin.org]

- 25. Curcumin triggers reactive oxygen species-mediated apoptosis and suppresses tumor growth in metastatic oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

- 27. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. wcrj.net [wcrj.net]

- 29. researchgate.net [researchgate.net]

The Glucuronidation of Curcumin: A Comparative Analysis of In Vitro and In Vivo Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Curcumin (B1669340), the principal curcuminoid of turmeric, has garnered significant attention for its therapeutic potential. However, its clinical efficacy is often limited by poor bioavailability, primarily due to rapid metabolism. A key metabolic pathway is glucuronidation, the process by which curcumin is conjugated with glucuronic acid to form more water-soluble metabolites, such as curcumin monoglucuronide, facilitating its excretion. Understanding the nuances of this process, both in controlled laboratory settings (in vitro) and within living organisms (in vivo), is paramount for the development of curcumin-based therapeutics with enhanced bioavailability and efficacy. This guide provides a detailed technical overview of the in vitro and in vivo metabolism of curcumin to its monoglucuronide, presenting quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Quantitative Analysis of Curcumin Glucuronidation

The conversion of curcumin to its monoglucuronide is a critical determinant of its systemic availability. The following tables summarize key quantitative data from in vitro and in vivo studies, offering a comparative perspective on the kinetics and outcomes of this metabolic process.

Table 1: In Vitro Glucuronidation of Curcumin

| System | Enzyme Source | Specific UGT Isoforms Involved | Kinetic Parameters (Apparent) | Reference |

| Human Liver Microsomes | Pooled from multiple donors | UGT1A1 (predominantly), UGT1A9 | Vmax: ~1.5 nmol/mg/min, Km: ~4 mM (for acetaminophen-O-glucuronidation as a general reference) | [1] |

| Human Intestinal Microsomes | Pooled from multiple donors | UGT1A8, UGT1A10 | Higher glucuronidation activity compared to liver microsomes for phenolic conjugation | [2] |

| Recombinant Human UGT1A1 | Expressed in cell lines | UGT1A1 | Predominantly catalyzes phenolic glucuronidation | [2] |

| Recombinant Human UGT1A9 | Expressed in cell lines | UGT1A9 | Can form both phenolic and alcoholic glucuronides | [2] |

| Caco-2 cells | Human colon adenocarcinoma cell line | UGT1A1, UGT1A6 | Weak inhibition of glucuronosyl conjugation by curcumin | [3] |

Table 2: In Vivo Pharmacokinetics of Curcumin and its Monoglucuronide

| Animal Model | Administration Route & Dose | Peak Plasma Concentration (Cmax) of Curcumin | Peak Plasma Concentration (Cmax) of Curcumin Glucuronide | Time to Peak Concentration (Tmax) of Curcumin | Reference |

| Mice | i.p. injection (0.1 g/kg) | ~2.25 µg/mL | Detected as a major metabolite | 15 min | [2] |

| Rats | Oral (2 g/kg) | Moderate serum concentrations | Major biliary metabolite | - | [4] |

| Humans | Oral (2 g) | Undetectable or very low (~6 ng/mL) | Major circulating metabolite | ~1 hour | |

| Humans | Oral (3.6 g) | Detectable in plasma | - | - |

Key Metabolic Pathways and Experimental Workflows

Visualizing the complex biological processes involved in curcumin metabolism is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the primary metabolic pathway of curcumin to its monoglucuronide and a typical experimental workflow for studying this process in vitro.

Metabolic pathway of curcumin to this compound.

Experimental workflow for in vitro curcumin metabolism study.

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments used to investigate the in vitro and in vivo glucuronidation of curcumin.

In Vitro Curcumin Glucuronidation Assay Using Human Liver Microsomes

This protocol outlines the steps for assessing the formation of this compound using human liver microsomes, a common in vitro model.

Materials:

-

Pooled human liver microsomes (commercially available)

-

Curcumin

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of curcumin in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM).

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL) in the Tris-HCl buffer at 37°C for 5 minutes.

-

Add the curcumin solution to the pre-incubated microsome mixture to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

-

After a brief pre-incubation (e.g., 2 minutes), add UDPGA to start the glucuronidation reaction.

-

-

Reaction Termination and Sample Preparation:

-

After the desired incubation time (e.g., 30-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of this compound.

-

The mobile phase typically consists of a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

-

Use a suitable C18 column for chromatographic separation.

-

Monitor the specific parent and daughter ion transitions for curcumin and this compound in multiple reaction monitoring (MRM) mode.

-

In Vivo Pharmacokinetic Study of Curcumin in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study in rodents to evaluate the absorption, distribution, metabolism, and excretion of curcumin and its monoglucuronide.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

Curcumin formulation for oral or intravenous administration

-

Vehicle for curcumin formulation

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthesia (if required for blood collection)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Fast the animals overnight before dosing, with free access to water.

-

Administer the curcumin formulation to the animals via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose for rats is in the range of 100-1000 mg/kg.

-

Include a control group that receives the vehicle only.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) after dosing.

-

Blood can be collected from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.

-

Collect the blood into heparinized tubes to prevent clotting.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at approximately 3000 rpm for 15 minutes to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Sample Analysis:

-

Prior to analysis, treat the plasma samples with β-glucuronidase to hydrolyze the curcumin glucuronide back to free curcumin, allowing for the determination of total curcumin (conjugated and unconjugated). For the analysis of the glucuronide itself, this step is omitted.

-

Extract curcumin and its metabolites from the plasma using a suitable method, such as protein precipitation with acetonitrile or liquid-liquid extraction.

-

Analyze the extracted samples using a validated LC-MS/MS method as described in the in vitro protocol.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½) for both curcumin and its monoglucuronide.

-

Conclusion

The metabolism of curcumin to its monoglucuronide is a rapid and efficient process, occurring both in the intestine and the liver, which significantly impacts its systemic bioavailability. In vitro models, such as human liver microsomes and cell cultures, provide valuable tools for elucidating the enzymatic mechanisms and kinetics of glucuronidation. In vivo studies in animal models and humans are essential for understanding the complete pharmacokinetic profile and the interplay between absorption, metabolism, and excretion. A thorough understanding of both in vitro and in vivo metabolism is critical for the rational design of novel curcumin formulations and therapeutic strategies aimed at overcoming the challenge of its poor bioavailability and unlocking its full clinical potential.

References

- 1. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucuronidation of curcuminoids by human microsomal and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. livar.net [livar.net]

- 4. ABC Herbalgram Website [herbalgram.org]

The Pharmacokinetics and Bioavailability of Curcumin Monoglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin (B1669340), a polyphenol derived from Curcuma longa, has garnered significant interest for its therapeutic potential. However, its clinical utility is hampered by poor oral bioavailability due to extensive first-pass metabolism, with curcumin monoglucuronide being a primary metabolite. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound. While a substantial body of research has focused on curcumin and the appearance of its glucuronide metabolite, data on the direct administration and subsequent pharmacokinetic profile of this compound itself are limited. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic and signaling pathways to serve as a comprehensive resource for researchers in drug development. Evidence strongly suggests that this compound has minimal intrinsic biological activity and likely functions as a prodrug, undergoing deconjugation back to the active curcumin form at target tissues.

Introduction

Curcumin's promising preclinical activities are often contrasted by its low systemic availability after oral administration. A major contributor to this is its rapid conversion to more water-soluble metabolites, predominantly this compound, in the intestine and liver. Understanding the pharmacokinetic fate of this major metabolite is crucial for the development of curcumin-based therapeutics and strategies to enhance its bioavailability. This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) of this compound, present the available quantitative data, and provide detailed methodologies for its study.

Pharmacokinetics of Curcumin and this compound

The pharmacokinetic profile of curcumin is characterized by low plasma concentrations of the parent compound and high levels of its metabolites. This compound is the most abundant of these metabolites in the systemic circulation following oral curcumin intake.

Pharmacokinetic Parameters of Curcumin (Oral and Intravenous Administration in Rats)

The following table summarizes the pharmacokinetic parameters of curcumin following oral and intravenous administration in rats, providing a baseline for comparison with its monoglucuronide metabolite.

| Parameter | Oral Administration (200 mg/kg) | Intravenous Administration (10 mg/kg) | Reference |

| Cmax | Not reported | Not reported | [1] |

| Tmax | Not reported | Not reported | [1] |

| AUC(0-∞) | 86.36 ± 12.90 mg·min·L⁻¹ | 104.62 ± 11.89 mg·min·L⁻¹ | [1] |

| t1/2 | 159.28 ± 18.12 min | 11.96 ± 2.64 min | [1] |

| Absolute Bioavailability | 4.13% | - | [1] |

Pharmacokinetic Parameters of Curcumin Glucuronide after Oral Administration of Curcumin

This table presents the pharmacokinetic parameters of curcumin glucuronide measured in plasma after oral administration of various curcumin formulations to rats and humans.

| Species | Curcumin Formulation and Dose | Cmax of Curcumin Glucuronide | Tmax of Curcumin Glucuronide | AUC of Curcumin Glucuronide | Reference |

| Rat | Curcumin (250 mg/kg) | ~1 µg/mL | ~2 hours | Not reported | [2][3] |

| Human | Nano-emulsion Curcumin (2 g) | 550-3300 ng/mL | Not reported | 26 to 350-fold higher than standard curcumin | [4] |

Note: Data for this compound pharmacokinetics following its direct administration is scarce in the publicly available literature.

Bioavailability of this compound

The oral bioavailability of curcumin is known to be low, and its conversion to this compound is a primary reason. The bioavailability of this compound itself, when administered orally, is also considered to be very low. This is likely due to its polarity, which limits its passive diffusion across the intestinal epithelium.

A prodrug hypothesis has been proposed, suggesting that while this compound has poor systemic availability, it can be transported to various tissues where it is then converted back to the active curcumin by the enzyme β-glucuronidase.[5] This enzyme is present in various tissues and can be upregulated in inflammatory and cancerous environments.

Experimental Protocols

Synthesis and Purification of this compound

A detailed, multi-step synthesis of this compound has been described.[6]

Step 1: Synthesis of Intermediate Compound 7

-

This step involves the reaction of a protected glucuronic acid derivative with a curcumin analog. The full details of this multi-step process are outlined in the referenced publication.

Step 2: Deprotection to Yield this compound (8)

-

Dissolve compound 7 (2.75 g, 4 mmol) in 50 mL of methanol.

-

Add 22 mL of 0.3 N sodium methoxide (B1231860) solution.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Add 22 mL of water and continue stirring at room temperature for another 14 hours.

-

Acidify the solution with Dowex (H+) resin.

-

Filter the solution, concentrate it, and dry it under high vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel (80 g) using a chloroform-methanol gradient (4:1, 2:1, and 1:1) to elute the final product.[6]

Quantification of this compound in Plasma by LC-MS/MS

The following is a representative protocol for the quantification of curcumin and curcumin-O-glucuronide (COG) in human plasma.[4][7]

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of an appropriate internal standard solution (e.g., hesperetin (B1673127) at 10 µg/mL).

-

Add 900 µL of 0.15 M phosphate (B84403) saline buffer (PBS) and vortex.

-

Extract the mixture with ethyl acetate.

-

Collect the organic layer and evaporate it to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7]

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield C18, 2.1 × 50 mm, 1.8 µm).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.[8]

-

Flow Rate: 0.4 mL/min.[8]

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), often in negative ion mode for glucuronides.[4]

-

Detection Mode: Selected Reaction Monitoring (SRM).

-

Ion Transitions: For curcumin-O-glucuronide (COG), a representative transition would be monitoring the parent ion and a specific fragment ion.[4]

Signaling Pathways and Biological Activity

The biological activity of curcumin is attributed to its ability to modulate multiple signaling pathways, with the NF-κB pathway being a prominent target. Curcumin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[9][10]

The current consensus is that this compound possesses little to no intrinsic biological activity.[11] Its effects are believed to be mediated through its conversion back to curcumin. One study demonstrated that while curcumin inhibited TNF-induced NF-κB activation, curcumin glucuronides had no effect.[11]

The following diagram illustrates the proposed "prodrug" mechanism of this compound.

Caption: Prodrug activation of this compound.

The following diagram illustrates the experimental workflow for a typical pharmacokinetic study of curcumin and its metabolites.

Caption: Pharmacokinetic study workflow for curcumin.

Finally, this diagram depicts the simplified NF-κB signaling pathway and the inhibitory action of curcumin.

Caption: Curcumin's inhibition of the NF-κB pathway.

Conclusion

The pharmacokinetics of curcumin are dominated by its extensive and rapid metabolism to this compound. While this metabolite is the major curcumin-related species in the circulation after oral administration, it exhibits poor bioavailability and appears to be biologically inactive. The prevailing evidence supports a prodrug hypothesis, where this compound is delivered systemically and then converted back to active curcumin at sites of action by β-glucuronidase. This understanding is critical for the rational design of curcumin formulations and delivery systems aimed at improving its therapeutic efficacy. Future research should focus on obtaining a more complete pharmacokinetic profile of this compound itself through direct administration studies to fully elucidate its ADME properties and to further validate its role as a prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.libraries.rutgers.edu]

- 4. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incomplete hydrolysis of curcumin conjugates by β-glucuronidase: Detection of complex conjugates in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Curcumin Glucuronides: Assessing the Proliferative Activity against Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of Curcumin Monoglucuronide: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), the principal curcuminoid in turmeric, has garnered significant attention for its therapeutic potential across a spectrum of diseases. However, its clinical utility is hampered by poor bioavailability, primarily due to rapid metabolism. A major metabolic pathway is glucuronidation, leading to the formation of curcumin monoglucuronide (CMG). While often considered a less active metabolite, recent studies suggest that CMG itself may possess biological activities, contributing to the overall therapeutic effects of curcumin. The availability of pure CMG is crucial for elucidating its specific pharmacological profile and for use as an analytical standard in pharmacokinetic studies. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, offering detailed protocols, quantitative data, and visual workflows to aid researchers in its production and characterization for research purposes.

Enzymatic Synthesis of this compound

The enzymatic synthesis of CMG is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that conjugate glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate. This process increases the water solubility of the substrate, facilitating its excretion. In humans, the phenolic hydroxyl groups of curcumin are the primary sites for glucuronidation.

Key Enzymes in Curcumin Glucuronidation

Several UGT isoforms have been identified as being active in the glucuronidation of curcumin. The most prominent isoforms include:

-

UGT1A1: Predominantly expressed in the liver, it is a major enzyme responsible for systemic curcumin glucuronidation.

-

UGT1A8 and UGT1A10: These isoforms are primarily found in the intestine and play a significant role in the first-pass metabolism of orally ingested curcumin.[1][2]

The choice of enzyme source for in vitro synthesis can be either recombinant UGT isoforms or tissue preparations rich in these enzymes, such as human liver microsomes (HLMs). Recombinant UGTs offer the advantage of studying the kinetics and substrate specificity of a single enzyme, while HLMs provide a more physiologically relevant mixture of various UGTs and other drug-metabolizing enzymes.

Experimental Protocols

Enzymatic Synthesis of this compound using Human Liver Microsomes

This protocol is adapted from general procedures for in vitro glucuronidation assays.

Materials:

-

Curcumin (substrate)

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming agent)

-

Formic acid

-

Methanol

-

Water (HPLC grade)

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.4).

-

Prepare a 1 M MgCl₂ stock solution.

-

Prepare a 100 mM UDPGA stock solution in water and store at -20°C.

-

Prepare a 1 mg/mL stock solution of alamethicin in ethanol.

-

Prepare a 10 mM stock solution of curcumin in methanol.

-

-

Reaction Mixture Setup:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice:

-

100 mM Tris-HCl (pH 7.4)

-

10 mM MgCl₂

-

Human Liver Microsomes (final protein concentration of 0.5 mg/mL)

-

Alamethicin (final concentration of 50 µg/mg of microsomal protein)

-

-

Pre-incubate the mixture at 37°C for 10 minutes to activate the microsomes.

-

-

Initiation of the Reaction:

-

Add curcumin stock solution to the pre-incubated mixture to achieve a final substrate concentration (e.g., 10-100 µM).

-

Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.

-

The final reaction volume should be, for example, 200 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes) in a shaking water bath.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture vigorously to precipitate the proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis and purification.

-

Enzymatic Synthesis using Recombinant UGT1A1

This protocol allows for the specific synthesis of CMG using a single UGT isoform.

Materials:

-

Curcumin

-

Recombinant human UGT1A1 (commercially available)

-

UDPGA, trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

Phosphatidylcholine

-

Acetonitrile

-

Formic acid

Procedure:

-

Preparation of Reagents:

-

Prepare all reagents as described in the HLM protocol.

-

Prepare a 10 mg/mL stock solution of phosphatidylcholine in water.

-

-

Reaction Mixture Setup:

-

In a microcentrifuge tube on ice, combine:

-

100 mM Tris-HCl (pH 7.4)

-

10 mM MgCl₂

-

Phosphatidylcholine (final concentration of 50 µg/mL)

-

Recombinant UGT1A1 (e.g., 0.1-0.5 mg/mL final concentration)

-

-

Gently mix and pre-incubate at 37°C for 5 minutes.

-

-

Initiation and Incubation:

-

Add curcumin to the desired final concentration (e.g., 50 µM).

-

Start the reaction by adding UDPGA to a final concentration of 5 mM.

-

Incubate at 37°C for 1-4 hours.

-

-

Termination and Sample Preparation:

-

Follow the same termination and sample preparation steps as described in the HLM protocol.

-

Purification of this compound by Preparative HPLC

Instrumentation and Columns:

-

A preparative high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector.

-

A C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

-

Flow Rate: 10-20 mL/min (will depend on column dimensions).

-

Detection Wavelength: 425 nm (for curcumin and its glucuronide).

Procedure:

-

Sample Injection:

-

Inject the supernatant from the terminated enzymatic reaction onto the preparative HPLC column.

-

-

Fraction Collection:

-

Monitor the chromatogram at 425 nm. This compound will elute earlier than the more nonpolar curcumin.

-

Collect the fraction corresponding to the CMG peak.

-

-

Solvent Evaporation:

-

Evaporate the acetonitrile from the collected fraction using a rotary evaporator or a stream of nitrogen.

-

-

Lyophilization:

-

Freeze-dry the remaining aqueous solution to obtain the purified this compound as a solid.

-

Characterization of this compound

a. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Conditions: Use an analytical C18 column with a gradient of acetonitrile and water (both with 0.1% formic acid).

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in negative ion mode.

-

Expected Ion: The deprotonated molecule [M-H]⁻ for this compound is expected at m/z 543.1.[3]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve the purified CMG in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts will confirm the structure of this compound. Key expected shifts for the glucuronic acid moiety will be present, and the aromatic signals of the curcumin backbone will show shifts indicative of glycosylation at one of the phenolic positions.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic synthesis of this compound.

Table 1: Catalytic Activity of Human UGT Isoforms towards Curcumin

| UGT Isoform | Relative Activity (%) |

| UGT1A1 | High |

| UGT1A3 | Low |

| UGT1A4 | Low |

| UGT1A6 | Negligible |

| UGT1A7 | Moderate |

| UGT1A8 | High |

| UGT1A9 | Moderate |

| UGT1A10 | High |

| UGT2B7 | Low |

Data compiled from qualitative descriptions in the literature. Actual quantitative values can vary based on experimental conditions.

Table 2: Optimized Reaction Conditions for In Vitro CMG Synthesis

| Parameter | Recommended Condition |

| Enzyme Source | Recombinant UGT1A1 or Human Liver Microsomes |

| Substrate (Curcumin) | 10 - 100 µM |

| Cofactor (UDPGA) | 2 - 5 mM |

| Buffer | 100 mM Tris-HCl, pH 7.4 |

| MgCl₂ | 5 - 10 mM |

| Temperature | 37°C |

| Incubation Time | 60 - 240 minutes |

| Microsomal Protein | 0.2 - 1.0 mg/mL |

| Alamethicin | 25 - 50 µg/mg protein |

Visualization of Workflows and Pathways

Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Curcumin Glucuronidation Reaction

Caption: The enzymatic reaction of curcumin glucuronidation catalyzed by UGTs.

Hypothesized Anti-Inflammatory Signaling of this compound

While research is ongoing, evidence suggests that this compound may contribute to the anti-inflammatory effects of curcumin by modulating inflammatory pathways. One such pathway is the NF-κB signaling cascade, a key regulator of inflammation.

Caption: Hypothesized mechanism of anti-inflammatory action of CMG via inhibition of the NF-κB pathway.

Conclusion

The enzymatic synthesis of this compound offers a reliable method for producing this key metabolite for research purposes. By utilizing either human liver microsomes or specific recombinant UGT isoforms, researchers can generate sufficient quantities of CMG for analytical standard development, pharmacokinetic studies, and investigation of its intrinsic biological activities. The protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to further explore the role of curcumin metabolites in the overall pharmacological profile of this promising natural product. Further research into the specific signaling pathways modulated by CMG will be crucial in fully understanding its contribution to the therapeutic effects of curcumin.

References

- 1. An LC-MS/MS method for simultaneous determination of curcumin, curcumin glucuronide and curcumin sulfate in a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Liquid Chromatography–Tandem Mass Spectrometric Method for Quantification of Curcumin-O-Glucuronide and Curcumin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-inflammatory Potential of Curcumin Monoglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Curcumin (B1669340), the principal curcuminoid of turmeric (Curcuma longa), has garnered significant attention for its potent anti-inflammatory properties. Following oral administration, curcumin is extensively metabolized, with Curcumin monoglucuronide being one of its primary metabolites. While the anti-inflammatory mechanisms of curcumin are well-documented, a significant knowledge gap exists regarding the specific biological activities of its metabolites. This technical guide provides a comprehensive overview of the anti-inflammatory properties of curcumin as a foundational context and presents the current, albeit limited, understanding of this compound. This document aims to equip researchers, scientists, and drug development professionals with the available data, experimental protocols, and a perspective on future research directions to fully elucidate the therapeutic potential of this key metabolite.

Introduction: From Curcumin to its Metabolites

Curcumin is a pleiotropic molecule known to modulate numerous signaling pathways involved in inflammation.[1][2] However, its therapeutic application is often hampered by poor bioavailability due to rapid metabolism in the intestine and liver.[1][3] This metabolic process primarily involves conjugation to form glucuronides and sulfates.[1][4] this compound is a major circulating metabolite, making the investigation of its intrinsic biological activities, particularly its anti-inflammatory effects, a critical area of research.[5]

The Anti-inflammatory Landscape of Curcumin: A Proxy for its Metabolite

Understanding the anti-inflammatory mechanisms of the parent compound, curcumin, provides a logical starting point for investigating this compound. Curcumin exerts its anti-inflammatory effects through a multi-targeted approach.

Modulation of Key Inflammatory Signaling Pathways

Curcumin has been demonstrated to interfere with several key signaling cascades that are central to the inflammatory response.

-

Nuclear Factor-kappa B (NF-κB) Pathway: Curcumin is a potent inhibitor of the NF-κB signaling pathway.[6][7] It can suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[8][9] By preventing IκBα degradation, curcumin effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of a host of pro-inflammatory genes.[8][9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Curcumin can also attenuate inflammation by inhibiting the phosphorylation of key kinases in the MAPK pathway, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[10][11]

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway, crucial for cytokine signaling, is another target of curcumin. It has been shown to inhibit the phosphorylation of JAKs and STATs, leading to a downstream reduction in inflammatory gene expression.[11][12]

Caption: Curcumin's inhibitory action on major inflammatory signaling pathways.

Downregulation of Pro-inflammatory Mediators

A direct consequence of curcumin's impact on signaling pathways is the reduced production of key inflammatory molecules.

-

Enzymes: Curcumin is known to inhibit the activity and expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are pivotal in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[13][14][15]

-

Cytokines and Chemokines: It significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8, as well as various chemokines.[10][16][17]

Quantitative Analysis of Curcumin's Anti-inflammatory Efficacy

The following tables provide a summary of quantitative data from selected in vitro and in vivo studies, highlighting the anti-inflammatory potency of curcumin.

Table 1: In Vitro Anti-inflammatory Activity of Curcumin

| Cell Type | Inflammatory Stimulus | Parameter Measured | Result | Reference(s) |

| Human Peripheral Blood Monocytes | PMA or LPS | Cytokine Production (IL-8, MIP-1α, MCP-1, IL-1β, TNF-α) | Concentration-dependent inhibition | [18] |

| RAW264.7 Macrophages | LPS | NF-κB Activation | IC50 = 18 µM | [19] |

| HT-29 Human Colon Cancer Cells | - | COX-2 Expression | Markedly inhibited | [20] |

| Human Tenocytes | IL-1β | NF-κB Activation & COX-2 Expression | Inhibition at 5-20 µM | [7] |

Table 2: In Vivo Anti-inflammatory Activity of Curcumin

| Animal Model | Condition | Curcumin Dosage | Outcome | Reference(s) |

| Rats | Carrageenan-induced paw edema | 12.5 mg/kg (nanoparticles) | Significant reduction in edema and MPO activity | [10] |

| Mice | Carrageenan-induced paw edema | 25-200 mg/kg | Dose-dependent attenuation of paw edema | [21] |

| Arthritic Rats | Adjuvant-induced arthritis | 30 mg/kg | Significant decrease in inflammatory biomarkers | [22] |

Essential Experimental Protocols

Reproducible and robust experimental design is paramount in drug discovery. The following section details standard protocols for assessing anti-inflammatory activity.

Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or RAW264.7) and transiently transfect with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Treatment: Pre-incubate the transfected cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Stimulation: Induce NF-κB activation by treating the cells with an appropriate stimulus (e.g., TNF-α or LPS) for 4-6 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

Protocol: COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-2.

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-2 enzyme and arachidonic acid (substrate).

-

Assay Setup: In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme to the appropriate wells. Add the test compound at various concentrations to the inhibitor wells.

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm over a 5-minute period using a plate reader.[23][24]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value of the test compound.

Protocol: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants or biological fluids.

-

Sample Collection: Collect cell culture supernatants or serum/plasma from in vivo studies.

-

ELISA Procedure: Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards and determine the concentration of the cytokine in the samples.

Caption: A typical workflow for the in vitro screening of anti-inflammatory compounds.

This compound: Synthesis and Current Biological Understanding

While the anti-inflammatory activity of this compound remains to be thoroughly investigated, methods for its chemical synthesis have been established, paving the way for future studies.

Chemical Synthesis

The synthesis of this compound has been reported in the literature, typically involving a multi-step process that includes the protection of reactive groups, glycosylation, and subsequent deprotection to yield the final product.[8][25] The availability of a synthetic route is a critical prerequisite for conducting detailed biological evaluations.

Existing Biological Data

To date, the biological evaluation of isolated this compound is sparse:

-

Antioxidant Activity: A study assessing the antioxidant capacity of curcumin metabolites found that this compound had approximately 10-fold lower antioxidant activity compared to the parent curcumin.[25]

-

Antiproliferative Activity: In a separate study, synthesized curcumin glucuronides (both mono- and di-glucuronides) did not exhibit significant antiproliferative effects against several cancer cell lines, unlike curcumin itself.[8]

These findings suggest that the biological activities of this compound may not simply mirror those of curcumin and underscore the necessity for direct investigation of its anti-inflammatory properties.

Future Perspectives and Research Imperatives

The exploration of the anti-inflammatory properties of this compound represents a promising frontier in the development of novel anti-inflammatory agents. The high circulating levels of this metabolite post-curcumin administration suggest that it could be a significant contributor to the overall therapeutic effects observed.

Key future research directions should include:

-

Systematic in vitro screening: Utilizing the protocols outlined in this guide to comprehensively assess the inhibitory effects of synthesized this compound on key inflammatory pathways, enzymes, and cytokines.

-

In-depth mechanistic studies: Elucidating the precise molecular targets of this compound within the inflammatory cascade.

-

In vivo efficacy studies: Evaluating the anti-inflammatory potential of this compound in various animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic modeling: Establishing a clear relationship between the concentration of this compound and its anti-inflammatory effects in vivo.

By addressing these research imperatives, the scientific community can move closer to a complete understanding of curcumin's pharmacology and potentially unlock the therapeutic utility of its major metabolite, this compound, as a standalone anti-inflammatory agent.

References

- 1. Anti-Inflammatory Effect of Curcumin on the Mouse Model of Myocardial Infarction through Regulating Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin inhibits Th1 cytokine profile in CD4+ T cells by suppressing interleukin-12 production in macrophages [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curcumin Glucuronides: Assessing the Proliferative Activity against Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of the in vivo acute antiinflammatory response of curcumin-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Immunomodulatory and Anti-Inflammatory Effect of Curcumin on Immune Cell Populations, Cytokines, and In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 13. Curcumin Suppresses the Production of Pro-inflammatory Cytokine Interleukin-18 in Lipopolysaccharide Stimulated Murine Macrophage-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Curcumin inhibition of inflammatory cytokine production by human peripheral blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assets.todaysdietitian.com [assets.todaysdietitian.com]

- 21. mdpi.com [mdpi.com]

- 22. scispace.com [scispace.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. mdpi.com [mdpi.com]

Investigating the Antioxidant Potential of Curcumin Monoglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid in turmeric, is renowned for its potent antioxidant properties. However, its therapeutic application is hampered by poor bioavailability due to rapid metabolism into conjugates, primarily curcumin glucuronides. This technical guide delves into the antioxidant potential of one of its major metabolites, Curcumin Monoglucuronide (CMG). We will explore its direct free-radical scavenging capabilities in comparison to curcumin and discuss the potential for indirect antioxidant effects through the modulation of cellular signaling pathways. This guide provides a comprehensive overview of the current understanding of CMG's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

Curcumin has been extensively studied for its diverse pharmacological effects, including its strong antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] These effects are largely attributed to its unique chemical structure, which enables it to neutralize reactive oxygen species (ROS) and modulate signaling pathways that control cellular antioxidant responses.[3][4] Despite its therapeutic promise, the clinical efficacy of orally administered curcumin is limited by its low systemic bioavailability.[5][6] Following ingestion, curcumin undergoes extensive phase II metabolism in the liver and intestines, leading to the formation of curcumin glucuronides and sulfates.[7][8] this compound is one of the primary metabolites found in plasma.[7]

A critical question in the field is whether these metabolites retain the beneficial biological activities of the parent compound. Understanding the antioxidant potential of this compound is crucial for elucidating the in vivo mechanisms of action of curcumin and for the development of more effective curcumin-based therapeutics. This guide aims to provide a detailed technical overview of the current state of knowledge regarding the antioxidant properties of this compound.

Direct Antioxidant Activity: In Vitro Studies

The direct antioxidant activity of a compound is its inherent ability to neutralize free radicals through electron or hydrogen atom donation. This is commonly assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Comparative Quantitative Data

Studies directly comparing the antioxidant capacity of curcumin and its monoglucuronide metabolite have consistently shown that the glucuronidation of curcumin significantly diminishes its direct free-radical scavenging activity.[5][7] The following tables summarize the available quantitative data from comparative studies.

| Compound | DPPH Radical Scavenging Activity (SC50 in µg/mL) | Reference |

| Curcumin | 1.56 | [7] |

| This compound | 15.61 | [7] |

SC50: The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower SC50 value indicates higher antioxidant activity.

| Compound | Oxygen Radical Absorbance Capacity (ORAC Value in µmol TE/g) | Reference |

| Curcumin | 6891.35 | [7] |

| This compound | 6650.22 | [5] |

TE: Trolox Equivalents. A higher ORAC value indicates a greater antioxidant capacity.

These data clearly demonstrate that this compound exhibits significantly lower direct antioxidant activity in vitro compared to curcumin.[5][7] In the DPPH assay, a ten-fold higher concentration of the monoglucuronide is required to achieve the same level of radical scavenging as curcumin.[7] While the difference in the ORAC assay is less pronounced, curcumin still demonstrates a higher capacity to neutralize peroxyl radicals.[5]

Indirect Antioxidant Mechanisms: Cellular Effects

Beyond direct radical scavenging, antioxidants can exert their protective effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response.

A Note on the Available Research: To date, there is a significant lack of research specifically investigating the effects of this compound on cellular antioxidant pathways. The vast majority of studies have focused on the parent compound, curcumin. Therefore, the following sections on the Nrf2 pathway and antioxidant enzyme activity are based on the well-established mechanisms of curcumin, which are presented here as a hypothesized model for the potential, yet unproven, actions of its monoglucuronide metabolite.

The Nrf2-KEAP1 Signaling Pathway